molecular formula C7H10F2O B6610221 {2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol CAS No. 2866318-58-1

{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol

Cat. No.: B6610221
CAS No.: 2866318-58-1
M. Wt: 148.15 g/mol
InChI Key: JGUQOOGZAMGHEV-UHFFFAOYSA-N
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Description

{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol is a chemical compound with the molecular formula C7H10F2O. It is characterized by the presence of a bicyclo[1.1.1]pentane core, which is a highly strained and compact structure. The addition of fluorine atoms and a hydroxyl group further enhances its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination and hydroxylation processes, utilizing specialized equipment to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, ketones, aldehydes, and substituted bicyclo[1.1.1]pentane compounds .

Scientific Research Applications

{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of {2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and steric effects. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol is unique due to the combination of fluorine atoms and a hydroxyl group on the strained bicyclo[1.1.1]pentane core. This unique structure imparts distinct chemical properties, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

(2,2-difluoro-3-methyl-1-bicyclo[1.1.1]pentanyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c1-5-2-6(3-5,4-10)7(5,8)9/h10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUQOOGZAMGHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C2(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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